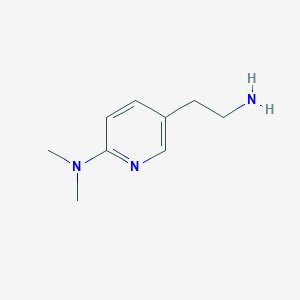

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

Description

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring a dimethylamino group at the 2-position and a 2-aminoethyl substituent at the 5-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows modifications for targeting biological systems such as enzymes or amyloid plaques.

Properties

IUPAC Name |

5-(2-aminoethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHADOMJOEYYNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom with the aminoethyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various electrophiles like alkyl halides, acyl chlorides; reactions are often carried out in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the aminoethyl moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

Research indicates that derivatives of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine may serve as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the treatment of Alzheimer’s disease. The nitrogen-containing heterocycles exhibit strong interactions with the catalytic sites of these enzymes, suggesting their utility in developing novel anti-Alzheimer agents .

2. Anticancer Activity:

The compound has shown promise in anticancer studies. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, indicating potential therapeutic efficacy . The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

3. Antimicrobial Properties:

Preliminary investigations suggest that 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine derivatives exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for similar compounds range around 256 µg/mL, highlighting their potential as antimicrobial agents .

Organic Synthesis Applications

1. Catalysis:

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine can be utilized as a catalyst or co-catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for synthesizing complex organic molecules. For example, it has been employed in the synthesis of substituted indoles and tetrazoles via Fischer indole synthesis and click chemistry, respectively .

2. Buffering Agent:

In biochemical applications, this compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell cultures. This property is crucial for experiments requiring stable pH conditions to ensure optimal enzyme activity and cellular function .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Neuropharmacology | AChE/BChE Inhibition | Potential anti-Alzheimer agents |

| Anticancer | Various cancer cell lines | Significant growth inhibition |

| Antimicrobial | E. coli, S. aureus | MIC ~256 µg/mL |

Table 2: Synthetic Applications

| Reaction Type | Product | Conditions |

|---|---|---|

| Fischer Indole Synthesis | Indoles | Mild conditions |

| Click Chemistry | Tetrazoles | Solvent-free environment |

Case Studies

Case Study 1: Anti-Alzheimer Agents

A study focused on synthesizing aryl-substituted 2-aminopyridine derivatives demonstrated that modifications to the core structure led to enhanced AChE inhibitory activity. Molecular docking studies revealed that these compounds could effectively bind to both the catalytic active site and peripheral anionic site of AChE, indicating their potential as dual-action inhibitors .

Case Study 2: Anticancer Efficacy

Research involving the synthesis of N-aryl derivatives of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine revealed significant anticancer properties against several cell lines, including OVCAR-8 and NCI-H40. The percent growth inhibition ranged from 75% to over 85%, showcasing the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as a ligand, binding to specific sites on proteins or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine

- Structural Differences: Replaces the 2-aminoethyl group with a shorter aminomethyl chain.

- Properties : Lower molecular weight (151.2 vs. 179.27) suggests reduced steric hindrance and higher solubility. Predicted pKa of 8.18 indicates moderate basicity .

- Applications : Used to synthesize nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for cancer therapy .

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

- Structural Differences: Branched 1-aminoethyl group and bulkier N,N-diethylamino substituent.

- Applications: No specific data, but structural analogs are often explored for CNS-targeted therapies.

5-(5-Iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine

- Structural Differences: Iodobenzofuran substituent replaces the aminoethyl group.

- Properties : High affinity for Aβ plaques (Kd ~17 nM in AD brain slices) due to iodinated aromatic systems. Suitable for radioiodination (e.g., ¹²⁴I for PET imaging) .

- Applications : Aβ plaque imaging in Alzheimer’s disease; superior resolution compared to SPECT agents .

(E)-5-(2-(6-(2-[18F]-fluoroethoxy)-benzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine (18F-7b)

- Structural Differences : Benzo[d]thiazol-vinyl substituent with ¹⁸F-fluoroethoxy group.

- Properties : High cortical Aβ affinity (Ki <10 nM) and good brain uptake in transgenic mice .

- Applications : Preclinical PET imaging agent for amyloid plaques .

Key Trends and Insights

Substituent Effects on Bioactivity: Electron-Donating Groups: The N,N-dimethylamino group at position 2 enhances electronic density, improving interactions with amyloid plaques or enzyme active sites . Aromatic vs. Aliphatic Substituents: Iodobenzofuran and benzo[d]thiazol groups (aromatic) confer high Aβ affinity, while aminoethyl chains (aliphatic) may optimize solubility and metabolic stability .

Imaging Agent Design :

- Radiohalogenated derivatives (e.g., ¹²⁴I, ¹⁸F) are prioritized for PET imaging due to their compatibility with clinical imaging systems and longer half-lives (e.g., ¹²⁴I: 4.2 days) .

Synthetic Flexibility :

- Suzuki-Miyaura coupling (used for iodobenzofuran derivatives) and phthaloyl protecting groups (in cyclam analogs) are common strategies for modifying pyridine-based scaffolds .

Biological Activity

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with a dimethylamino group and an aminoethyl side chain. This unique structure contributes to its distinct pharmacological activities, making it a candidate for further research in medicinal chemistry.

The biological activity of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, modulating the activity of these targets through several pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase, suggesting that 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine may possess comparable inhibitory effects on other enzymes involved in physiological processes.

- Neurotransmitter Interaction : The structural features of this compound may allow it to interact with neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases .

Biological Activities

Research indicates that 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The potential anti-inflammatory properties of aminopyridine derivatives indicate that this compound could be beneficial in managing inflammatory conditions.

- Neuroprotective Potential : Given its interaction with neurotransmitter systems, it may play a role in protecting neurons from degeneration, which is critical in neurodegenerative diseases like Alzheimer's .

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A study investigated the inhibitory effects of pyridine derivatives on AChE, an enzyme crucial for neurotransmission. Compounds similar to 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine demonstrated significant inhibition rates, suggesting potential use in Alzheimer's treatment .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of aminopyridines in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and oxidative damage, supporting their potential role in neuroprotection.

Applications

The unique properties of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine suggest various applications across different fields:

- Medicinal Chemistry : Its potential as a therapeutic agent against neurodegenerative diseases positions it as a valuable candidate for drug development.

- Biochemical Research : As a ligand in receptor studies, it can aid in understanding biochemical pathways and developing new therapeutic strategies .

- Industrial Use : The compound may be utilized in the synthesis of specialty chemicals due to its unique reactivity profile .

Q & A

Q. What are the key synthetic routes for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of a pyridine precursor containing a formylmethyl group. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity and stability .

- Catalysts : Palladium or copper catalysts enhance reaction efficiency in analogous pyridine derivatives .

- Temperature control : Maintain 40–60°C to avoid decomposition of intermediates .

- pH optimization : Neutral to slightly basic conditions (pH 7–8) stabilize the amine functionality .

Yield optimization requires monitoring via HPLC or TLC, with purification via column chromatography using silica gel and methanol/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 2.2–2.5 ppm (N,N-dimethyl protons) and δ 3.0–3.5 ppm (aminoethyl -CH2- protons). Aromatic protons on the pyridine ring appear at δ 7.0–8.5 ppm .

- IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C pyridine ring) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ matching the molecular formula (C9H15N3) .

- X-ray crystallography : For structural validation, analyze bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the nucleophilic reactivity of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine in cross-coupling reactions?

- Methodological Answer : The dimethylamino group exerts an electron-donating effect via resonance, enhancing nucleophilicity at the pyridine nitrogen and aminoethyl group . This facilitates:

- Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides under inert atmospheres (e.g., N2) at 80–100°C .

- Kinetic studies : Compare reaction rates with analogs lacking dimethyl groups using UV-Vis or LC-MS to quantify electronic contributions .

- DFT calculations : Predict charge distribution and reactive sites using Gaussian or ORCA software .

Q. What strategies can resolve contradictory data regarding the biological activity of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial activity (e.g., MIC assays) with cytotoxicity profiling (e.g., HEK293 cell viability) to distinguish target-specific effects from general toxicity .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) or pro-drug formulations to address discrepancies caused by poor aqueous solubility .

- Structural analogs : Compare activity of derivatives (e.g., bromo or trifluoromethyl substitutions) to identify pharmacophores .

Q. How can computational modeling predict the binding interactions of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine with biological targets such as enzymes or receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Prioritize hydrogen bonds between the aminoethyl group and catalytic residues (e.g., Asp/Glu in enzymes) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate with experimental IC50 values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine derivatives, and how can systematic substitution studies address them?

- Methodological Answer :

- Steric hindrance : Introduce bulky groups (e.g., cyclohexyl in ) to probe steric effects on activity .

- Electronic modulation : Synthesize nitro- or methoxy-substituted analogs to evaluate electron-withdrawing/donating impacts .

- Data normalization : Use Z-score standardization to compare bioactivity across diverse assays (e.g., enzyme inhibition vs. cell proliferation) .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting crystallographic and spectroscopic data for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with NMR/IR results to confirm substituent positions .

- Dynamic vs. static structures : Consider that NMR captures solution-state conformations, while crystallography shows solid-state packing .

- Error analysis : Calculate R-factors (≤0.05 for high-quality crystals) and NMR signal-to-noise ratios (>20:1) to assess data reliability .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.